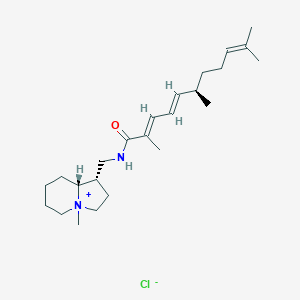
Stellettamide B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stellettamide B, also known as this compound, is a useful research compound. Its molecular formula is C24H41ClN2O and its molecular weight is 409 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Stellettamide B exhibits several significant biological activities, including:
- Antifungal Activity : Research has shown that this compound possesses moderate antifungal properties, particularly against fungi such as Mortierella remannianus . This activity is crucial for developing antifungal agents, especially in an era where resistance to existing treatments is increasing.
- Cytotoxic Effects : In cytotoxicity assays, this compound has demonstrated effectiveness against cancer cell lines, notably K562 epithelium cancer cells, with an IC50 value indicating potent activity . This suggests potential applications in cancer therapeutics.
- RNA-Cleaving Activity : The compound also exhibits RNA-cleaving capabilities, which could be harnessed in molecular biology and therapeutic applications targeting RNA viruses or for developing ribozymes .
Mechanistic Insights
The mechanism of action of this compound involves modulation of calcium signaling pathways. It inhibits calmodulin-dependent processes, which are critical in various cellular functions such as muscle contraction and neurotransmitter release . This property positions this compound as a candidate for further exploration in neurology and cardiology.
Case Study 1: Antifungal Research
A study conducted on the antifungal properties of this compound revealed its efficacy against several fungal strains. The compound was tested against Candida albicans and Aspergillus niger, showing promising results that warrant further investigation into its mechanism and potential as a therapeutic agent .
Case Study 2: Cancer Cell Line Studies
In vitro studies involving K562 cells demonstrated that this compound not only inhibited cell proliferation but also induced apoptosis. The findings suggest that it may act through the intrinsic apoptotic pathway, making it a valuable lead compound for cancer drug development .
Synthetic Approaches
The total synthesis of this compound has been achieved, allowing for the production of this compound in greater quantities for research purposes. The synthetic route involves key steps that can be optimized for higher yields, making it feasible to explore its biological properties more extensively .
Eigenschaften
CAS-Nummer |
189580-08-3 |
|---|---|
Molekularformel |
C24H41ClN2O |
Molekulargewicht |
409 g/mol |
IUPAC-Name |
(2E,4E,6R)-N-[[(1S,8aR)-4-methyl-1,2,3,5,6,7,8,8a-octahydroindolizin-4-ium-1-yl]methyl]-2,6,10-trimethylundeca-2,4,9-trienamide;chloride |
InChI |
InChI=1S/C24H40N2O.ClH/c1-19(2)10-8-11-20(3)12-9-13-21(4)24(27)25-18-22-15-17-26(5)16-7-6-14-23(22)26;/h9-10,12-13,20,22-23H,6-8,11,14-18H2,1-5H3;1H/b12-9+,21-13+;/t20-,22+,23-,26?;/m1./s1 |
InChI-Schlüssel |
FIFFPLABWGPKDB-WZSNGZBUSA-N |
SMILES |
CC(CCC=C(C)C)C=CC=C(C)C(=O)NCC1CC[N+]2(C1CCCC2)C.[Cl-] |
Isomerische SMILES |
C[C@H](CCC=C(C)C)/C=C/C=C(\C)/C(=O)NC[C@@H]1CC[N+]2([C@@H]1CCCC2)C.[Cl-] |
Kanonische SMILES |
CC(CCC=C(C)C)C=CC=C(C)C(=O)NCC1CC[N+]2(C1CCCC2)C.[Cl-] |
Synonyme |
Stellettamide B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















